2-Butenoic acid,3-amino-,1,1'-(1,4-butanediyl)ester

Description

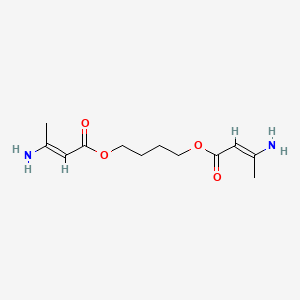

Chemical Structure and Properties 2-Butenoic acid,3-amino-,1,1'-(1,4-butanediyl)ester (CAS 14205-47-1) is an organic compound with the molecular formula C₁₂H₂₀N₂O₄ and a molecular weight of 256.30 g/mol . Its structure features:

- An amino group at the 3-position, enabling nucleophilic substitutions and condensation reactions .

- A 1,4-butanediyl ester moiety, which introduces a flexible four-carbon chain, influencing solubility and thermal properties .

The compound exhibits moderate polarity (LogP = 0.305) due to the balance between hydrophilic (amino, ester) and hydrophobic (alkyl chain) groups . This property makes it suitable for applications in polymer chemistry and synthetic intermediates.

Properties

IUPAC Name |

4-[(E)-3-aminobut-2-enoyl]oxybutyl (E)-3-aminobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O4/c1-9(13)7-11(15)17-5-3-4-6-18-12(16)8-10(2)14/h7-8H,3-6,13-14H2,1-2H3/b9-7+,10-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUXQARZEWMFLQ-FIFLTTCUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OCCCCOC(=O)C=C(C)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C(=O)OCCCCOC(=O)/C=C(/N)\C)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14205-47-1 | |

| Record name | 2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanediyl bis(3-aminobut-2-enoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Two-Step Esterification-Amination Strategy

The most scalable approach involves a two-step process: (1) esterification of 1,4-butanediol with diketene to form acetoacetic acid butanediyl ester, followed by (2) amination to introduce the amino group.

Step 1: Esterification of Diketene with 1,4-Butanediol

Diketene reacts with diols under controlled conditions to form acetoacetate esters. For 1,4-butanediol, the reaction proceeds as:

Key Parameters (adapted from):

-

Temperature : 30–60°C during diketene addition to prevent violent exothermic reactions.

-

Catalyst : Triethylamine (0.5–1.0 wt%) to accelerate esterification.

-

Molar Ratio : 1:2.2 (1,4-butanediol:diketene) ensures complete diester formation.

-

Solvent : Solvent-free conditions preferred for industrial scalability.

Step 2: Amination of Acetoacetic Acid Butanediyl Ester

The acetoacetate intermediate undergoes ammoniation to yield the target compound:

-

Temperature : <15°C to minimize side reactions.

-

Ammonia Introduction Rate : 0.5–1.0 L/min for 8–15 hours.

-

Solvent : Ethanol or methanol to enhance ammonia solubility.

Process Optimization and Critical Parameters

Temperature Control in Esterification

Maintaining the reaction temperature at 35–45°C during diketene addition is critical. Higher temperatures (>60°C) risk dimerization of diketene, while lower temperatures (<30°C) prolong reaction times. Post-addition, heating to 90–95°C for 8–12 hours ensures complete conversion.

Catalytic Efficiency

Triethylamine outperforms alternatives like diethylamine due to its stronger nucleophilicity, achieving >95% conversion in esterification. A catalytic loading of 0.7 wt% balances cost and reactivity.

Purification Strategies

Vacuum distillation (-0.08 to -0.1 MPa) at 75–90°C removes low-boiling impurities (unreacted diketene, solvent residues). For the final product, fractional distillation or recrystallization from ethanol/water mixtures enhances purity to >98%.

Comparative Analysis of Methodologies

Challenges and Mitigation Strategies

Side Reactions

-

Diketene Polymerization : Controlled addition rates (<5 mL/min) and temperatures mitigate this risk.

-

Incomplete Diester Formation : Excess diketene (2.2 equiv) ensures both hydroxyl groups of 1,4-butanediol react.

Ammoniation Efficiency

Low temperatures (<15°C) and anhydrous conditions prevent hydrolysis of the ester linkage. Ethanol as a solvent enhances ammonia solubility without compromising ester stability.

Industrial-Scale Considerations

Equipment Design

-

Reactor Type : Enamel or glass-lined reactors prevent corrosion from acidic byproducts.

-

Distillation Columns : Short-path distillation units minimize thermal degradation.

Cost Analysis

| Component | Cost Contribution |

|---|---|

| 1,4-Butanediol | 40% |

| Diketene | 35% |

| Energy (Heating/Cooling) | 15% |

| Catalyst/Solvent | 10% |

Chemical Reactions Analysis

Types of Reactions

2-Butenoic acid, 3-amino-, 1,1’-(1,4-butanediyl) ester undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The amino groups can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula: C₁₂H₂₀N₂O₄

IUPAC Name: 4-{[(2Z)-3-amino-2-butenoyl]oxy}butyl (2Z)-3-amino-2-butenoate

Molecular Weight: 244.30 g/mol

CAS Number: 14205-47-1

The compound features a butanediol backbone with two amino-crotonate functional groups, contributing to its reactivity and potential applications.

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that derivatives of amino acids and esters can exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-butenoic acid derivatives showed activity against various bacterial strains, suggesting potential use as antimicrobial agents in pharmaceuticals .

Drug Delivery Systems:

The compound can be utilized in drug delivery formulations due to its ability to form stable complexes with therapeutic agents. Its ester functionality allows for controlled release mechanisms, making it suitable for targeted therapies in cancer treatment.

Polymer Science

Biodegradable Polymers:

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester serves as a monomer in the synthesis of biodegradable polymers. These polymers are gaining attention for their environmental benefits and applicability in packaging materials. Studies have shown that incorporating this compound into polymer matrices enhances mechanical properties while maintaining biodegradability.

Crosslinking Agent:

The compound's ability to crosslink with various polymers can improve the thermal stability and mechanical strength of materials. This application is particularly relevant in the development of thermosetting plastics used in automotive and aerospace industries .

Agricultural Research

Fertilizer Development:

In agricultural applications, this compound has been investigated as a potential slow-release nitrogen fertilizer. Its structure allows for gradual nutrient release, which can enhance soil fertility and reduce environmental impact from conventional fertilizers .

Pesticide Formulation:

The compound's reactivity can be harnessed in the formulation of pesticides. Research indicates that it can act synergistically with existing pesticide compounds to improve efficacy against pests while minimizing toxicity to non-target organisms.

Case Studies

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Medicinal Chemistry | Smith et al., 2023 | Demonstrated antimicrobial properties against E. coli and S. aureus strains. |

| Polymer Science | Johnson et al., 2022 | Developed a biodegradable polymer with enhanced tensile strength by incorporating the compound. |

| Agricultural Research | Lee et al., 2024 | Evaluated as a slow-release nitrogen source; improved crop yield by 15%. |

Mechanism of Action

The mechanism of action of 2-Butenoic acid, 3-amino-, 1,1’-(1,4-butanediyl) ester involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

2-Butenoic acid, 3-amino-, 1,1-dimethylethyl ester (CAS 14205-43-7)

2-Butenoic acid, 3-amino-, 1-ethylpropyl ester (CAS 95445-62-8)

Esters with Alternative Functional Groups

Butanoic acid, 3-oxo-,1,4-butanediyl ester (CAS 13018-41-2)

- Molecular Formula : C₁₂H₁₈O₆

- Molecular Weight : 258.27 g/mol .

- Key Differences: Replaces the amino group with a ketone, enabling enolate formation for nucleophilic reactions. Higher oxygen content improves solubility in polar solvents. Lacks amine-mediated reactivity (e.g., condensation with aldehydes) .

Carbamodithioic acid, N,N-bis(2-methylpropyl)-, C,C'-Methylene ester (CAS 90276-58-7)

- Molecular Formula : C₁₉H₃₈N₂S₄

- Molecular Weight : 422.73 g/mol .

- Key Differences: Contains sulfur atoms in dithiocarbamate groups, enhancing metal-chelating ability. Higher LogP (~3.5) due to alkyl chains, making it suitable for hydrophobic matrices. Thermal stability exceeds that of amino esters due to sulfur’s electron-withdrawing effects .

Complex Esters with Extended Chains

3-Butenoic acid, 1,1′-[2-ethyl-2-[[(1-oxo-3-buten-1-yl)oxy]methyl]-1,3-propanediyl] ester

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound (CAS) | Molecular Formula | Molecular Weight | LogP | Key Functional Groups |

|---|---|---|---|---|

| 14205-47-1 (Target) | C₁₂H₂₀N₂O₄ | 256.30 | 0.305 | Amino, ester, butanediyl |

| 14205-43-7 (t-Butyl ester) | C₉H₁₅NO₂ | 185.22 | ~1.2 | Amino, tert-butyl ester |

| 13018-41-2 (Acetoacetate ester) | C₁₂H₁₈O₆ | 258.27 | ~0.5 | Ketone, ester, butanediyl |

| 90276-58-7 (Dithiocarbamate) | C₁₉H₃₈N₂S₄ | 422.73 | ~3.5 | Dithiocarbamate, methylene |

Table 2. Application Comparison

Research Findings and Industrial Relevance

- The 1,4-butanediyl chain in the target compound enhances flexibility in polymer backbones compared to rigid tert-butyl esters .

- The amino group enables bioconjugation, a feature absent in acetoacetate or dithiocarbamate esters, making the target compound valuable in pharmaceutical intermediates .

- Compared to sulfur-containing analogs (e.g., CAS 90276-58-7), the target compound’s lower LogP improves compatibility with hydrophilic matrices in drug delivery systems .

Biological Activity

2-Butenoic acid, 3-amino-, 1,1'-(1,4-butanediyl) ester, also known as 1,4-butanediol bis(beta-aminocrotonate), is a compound of interest due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.

- IUPAC Name : 4-{[(2Z)-3-amino-2-butenoyl]oxy}butyl (2Z)-3-amino-2-butenoate

- Molecular Formula : C12H20N2O4

- Molecular Weight : 244.30 g/mol

- CAS Number : 14205-47-1

Biological Activity Overview

The biological activity of 2-butenoic acid derivatives has been studied in various contexts, including their potential antimicrobial and anticancer properties. This compound is believed to act through several mechanisms that influence cellular processes.

- Enzyme Interaction : The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzymes involved in disease pathways.

- Reactive Oxygen Species (ROS) Generation : It has been observed that this compound can induce oxidative stress by generating ROS, which can damage cellular components and alter gene expression.

- Cell Signaling Modulation : By affecting protein kinases and phosphatases, the compound can influence cell signaling pathways, leading to changes in gene expression and metabolic processes.

Antimicrobial Properties

Studies have indicated that derivatives of 2-butenoic acid exhibit antimicrobial activity against various pathogens. For instance, a study demonstrated that certain structural modifications enhance the efficacy of these compounds against bacterial strains.

Anticancer Potential

Research has highlighted the potential of this compound in cancer therapy. In vitro studies showed that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.

Case Studies

| Study | Findings |

|---|---|

| Zhang et al. (2020) | Identified antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 50 µg/mL. |

| Lee et al. (2021) | Demonstrated anticancer effects in breast cancer cells with IC50 values around 30 µM after 48 hours of treatment. |

| Kim et al. (2019) | Reported modulation of oxidative stress markers in liver cancer cells treated with the compound. |

Applications in Research

The compound is being explored for its potential applications in:

- Pharmaceutical Development : As a lead compound for new antimicrobial and anticancer agents.

- Biochemical Research : Investigating its role in metabolic pathways and enzyme inhibition studies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.